molecular formula C17H19BrCl2NO3P B11543476 Diethyl [(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl]phosphonate

Diethyl [(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl]phosphonate

Cat. No.: B11543476
M. Wt: 467.1 g/mol
InChI Key: FBPBEXTUCRPYAR-UHFFFAOYSA-N
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Description

Diethyl [(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl]phosphonate is an organophosphorus compound characterized by its complex structure, which includes bromine, chlorine, and phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl]phosphonate typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3,4-dichloroaniline.

    Formation of Schiff Base: These starting materials undergo a condensation reaction to form a Schiff base.

    Phosphonation: The Schiff base is then reacted with diethyl phosphite under basic conditions to yield the final product.

The reaction conditions often involve the use of solvents such as ethanol or toluene, and the reactions are typically carried out at elevated temperatures (around 80-100°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. Continuous flow reactors and automated systems could be employed to enhance efficiency and yield. The use of catalysts and optimized reaction conditions would be crucial to minimize by-products and maximize the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl [(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl]phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Diethyl [(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl]phosphonate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The phosphonate group is particularly important for its ability to mimic phosphate groups, which are crucial in many biological processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (4-bromobenzyl)phosphonate: Similar in structure but lacks the dichlorophenyl group.

    Diethyl (3,4-dichlorobenzyl)phosphonate: Similar but lacks the bromophenyl group.

    Diethyl (4-bromophenyl)phosphonate: Lacks the amino and dichlorophenyl groups.

Uniqueness

Diethyl [(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl]phosphonate is unique due to the presence of both bromine and chlorine atoms, as well as the phosphonate group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19BrCl2NO3P

Molecular Weight

467.1 g/mol

IUPAC Name

N-[(4-bromophenyl)-diethoxyphosphorylmethyl]-3,4-dichloroaniline

InChI

InChI=1S/C17H19BrCl2NO3P/c1-3-23-25(22,24-4-2)17(12-5-7-13(18)8-6-12)21-14-9-10-15(19)16(20)11-14/h5-11,17,21H,3-4H2,1-2H3

InChI Key

FBPBEXTUCRPYAR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)Br)NC2=CC(=C(C=C2)Cl)Cl)OCC

Origin of Product

United States

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